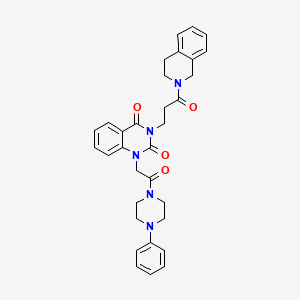

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15365751

Molecular Formula: C32H33N5O4

Molecular Weight: 551.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H33N5O4 |

|---|---|

| Molecular Weight | 551.6 g/mol |

| IUPAC Name | 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2 |

| Standard InChI Key | NUUSRIWTROWPMO-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |

Introduction

The compound’s design likely aims to combine the pharmacological properties of quinazoline derivatives with the bioactivity of phenylpiperazine and isoquinoline systems.

The phenylpiperazine group is known to interact with serotonin receptors, while the quinazoline core may target bacterial enzymes or kinases.

| Target | Rationale |

|---|---|

| Central Nervous System (CNS) | Modulation of serotonin/dopamine pathways for neurodegenerative diseases |

| Antimicrobial Therapy | Inhibition of bacterial gyrase or topoisomerase IV |

| Oncology | Disruption of kinase signaling pathways |

Research Findings and Future Directions

Current Challenges

-

Synthetic Complexity: Multi-step synthesis reduces yields and scalability.

-

Selectivity Concerns: Broad bioactivity may lead to off-target effects.

Future Research Priorities

| Area | Objectives |

|---|---|

| SAR Studies | Optimize substituents for enhanced selectivity |

| In Vitro Testing | Evaluate antimicrobial, anticancer, and CNS activity |

| Crystallography | Determine binding modes to biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume